molecular formula C19H23NO2 B14727888 Quinolin-8-yl 4-cyclohexylbutanoate CAS No. 5349-92-8

Quinolin-8-yl 4-cyclohexylbutanoate

Cat. No.: B14727888
CAS No.: 5349-92-8
M. Wt: 297.4 g/mol
InChI Key: NXUXESASERQOSZ-UHFFFAOYSA-N
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Description

Quinolin-8-yl 4-cyclohexylbutanoate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl 4-cyclohexylbutanoate typically involves the esterification of quinolin-8-ol with 4-cyclohexylbutanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 4-cyclohexylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-yl 4-cyclohexylbutanoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The quinoline moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Scientific Research Applications

Quinolin-8-yl 4-cyclohexylbutanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of quinolin-8-yl 4-cyclohexylbutanoate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-8-yl 4-cyclohexylbutanoate is unique due to the presence of the cyclohexylbutanoate group, which imparts distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

5349-92-8

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

quinolin-8-yl 4-cyclohexylbutanoate

InChI

InChI=1S/C19H23NO2/c21-18(13-4-9-15-7-2-1-3-8-15)22-17-12-5-10-16-11-6-14-20-19(16)17/h5-6,10-12,14-15H,1-4,7-9,13H2

InChI Key

NXUXESASERQOSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCC(=O)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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